5-chloro-4-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone 5-chloro-4-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone
Brand Name: Vulcanchem
CAS No.: 42190-48-7
VCID: VC7084895
InChI: InChI=1S/C17H13ClN2O3/c1-22-13-7-9-14(10-8-13)23-16-15(18)11-19-20(17(16)21)12-5-3-2-4-6-12/h2-11H,1H3
SMILES: COC1=CC=C(C=C1)OC2=C(C=NN(C2=O)C3=CC=CC=C3)Cl
Molecular Formula: C17H13ClN2O3
Molecular Weight: 328.75

5-chloro-4-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone

CAS No.: 42190-48-7

Cat. No.: VC7084895

Molecular Formula: C17H13ClN2O3

Molecular Weight: 328.75

* For research use only. Not for human or veterinary use.

5-chloro-4-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone - 42190-48-7

Specification

CAS No. 42190-48-7
Molecular Formula C17H13ClN2O3
Molecular Weight 328.75
IUPAC Name 5-chloro-4-(4-methoxyphenoxy)-2-phenylpyridazin-3-one
Standard InChI InChI=1S/C17H13ClN2O3/c1-22-13-7-9-14(10-8-13)23-16-15(18)11-19-20(17(16)21)12-5-3-2-4-6-12/h2-11H,1H3
Standard InChI Key CDMJYZVKNAEVQP-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)OC2=C(C=NN(C2=O)C3=CC=CC=C3)Cl

Introduction

Chemical Structure and Identification

Structural Characteristics

5-Chloro-4-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone (CAS: 42190-48-7) belongs to the pyridazinone class, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. The compound’s structure includes:

  • A chlorine atom at position 5.

  • A 4-methoxyphenoxy group at position 4.

  • A phenyl group at position 2.

  • A keto group at position 3 .

The molecular formula is C₁₇H₁₃ClN₂O₃, with a molecular weight of 328.7 g/mol . The IUPAC name, 5-chloro-4-(4-methoxyphenoxy)-2-phenylpyridazin-3-one, reflects these substituents .

Spectroscopic and Computational Data

  • SMILES Notation: ClC1=NN(C(=O)C(=C1OC2=CC=C(OC)C=C2)C3=CC=CC=C3)C4=CC=CC=C4 .

  • InChI Key: UYVYSFZQZSJGHB-UHFFFAOYSA-N .
    3D conformational analyses reveal planar geometry at the pyridazinone core, with substituents influencing electronic distribution and steric interactions .

Physicochemical Properties

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₃ClN₂O₃
Molecular Weight328.7 g/mol
LogP (Predicted)~3.2 (moderate lipophilicity)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Synthesis and Reactivity

Synthetic Pathways

Pyridazinones are typically synthesized via:

  • Cyclocondensation Reactions: Between 1,4-diketones and hydrazines.

  • Nucleophilic Substitution: On preformed pyridazinone cores .
    For this compound, a plausible route involves:

  • Reacting 4-methoxyphenol with a chlorinated pyridazinone intermediate.

  • Introducing the phenyl group via Suzuki coupling or Ullmann-type reactions .

Reactivity Profile

  • The chlorine atom at position 5 is susceptible to nucleophilic displacement, enabling derivatization (e.g., with amines or thiols) .

  • The keto group at position 3 may participate in hydrogen bonding, influencing biological interactions .

CompoundSubstituentsReported ActivitySource
5-Chloro-4-(4-methylphenoxy)-2-phenyl4-MethylphenoxyAntiproliferative (IC₅₀: 8 µM)
4-Chloro-5-piperidino-2-(4-methoxyphenyl)Piperidino groupAntifungal (C. albicans MIC: 16 µg/mL)
Target Compound4-Methoxyphenoxy, phenylHypothesized kinase inhibition

Comparative Analysis with Related Compounds

Structural Modifications and Activity Trends

  • Electron-Withdrawing Groups (e.g., Cl): Enhance binding to enzymatic targets .

  • Methoxy Groups: Improve bioavailability via increased lipophilicity .

  • Phenyl vs. Alkyl Substituents: Aromatic groups at position 2 correlate with enhanced anticancer activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator